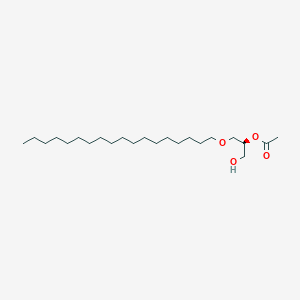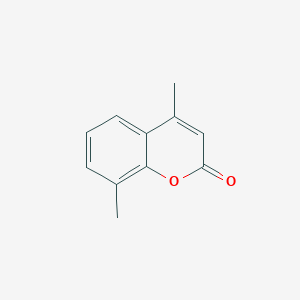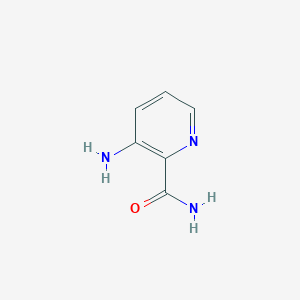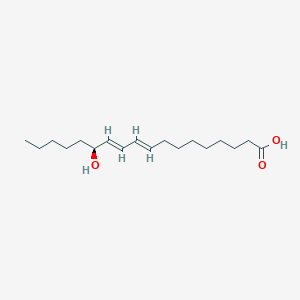
2-Acetyl-1-octadecyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG(18:0E/2:0/0:0) belongs to the class of organic compounds known as 1-alkyl, 2-acylglycerols. These are glycerides consisting of two fatty acyl chains covalently bonded to a glycerol molecule at the 1- and 2-positions through an ether and an ester linkage, respectively. DG(18:0E/2:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(18:0E/2:0/0:0) is primarily located in the membrane (predicted from logP).
1-O-octadecyl-2-acetyl-sn-glycerol is a 1-alkyl-2-acetyl-sn-glycerol.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Chemo-enzymatic Synthesis : A study by Vijeeta et al. (2014) details the synthesis of rac 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholines, which are analogues of blood platelet-activating ether lipids, from epichlorohydrin. This synthesis involves etherification, epoxide opening, selective hydrolyzation, and phosphorylation steps, yielding products with significant yields (Vijeeta et al., 2014).
Stereo-specific Fragmentations in Mass Spectrometry : Ohashi et al. (2009) explored the distinction of sialyl anomers of lysoglyceroganglioside, a related glycerol derivative, using electrospray ionization and fast-atom bombardment mass spectrometry. Their findings highlight stereo-specific fragmentations, contributing to the analytical methods for such compounds (Ohashi et al., 2009).
Natural Occurrence and Isolation : Asai and Fujimoto (2011) identified a glycolipid structurally similar to 2-acetyl-1-octadecyl-sn-glycerol in the exudates from glandular trichome-like secretory organs on Cerasus yedoensis. This highlights the natural occurrence and potential extraction methods of similar compounds (Asai & Fujimoto, 2011).
Catalysis and Chemical Processes
Acetylation of Glycerol : Research by Nda-Umar et al. (2020) reviews the acetylation of glycerol to acetin, highlighting the critical role of catalysts in this process. This process is relevant for the production of chemicals like acetyl glycerol, with applications in various industries (Nda-Umar et al., 2020).
Catalysis in Biofuel Production : Dewajani et al. (2021) studied the conversion of glycerol, a biodiesel by-product, through acetylation using a modified solid catalyst. This research highlights the potential application of glycerol derivatives in increasing the octane number of commercial fuels (Dewajani et al., 2021).
Esterification of Glycerol : Setyaningsih et al. (2018) investigated the esterification of glycerol with acetic acid, which is crucial for the synthesis of triacetin, a component in liquid fuels. The study emphasizes the effect of reaction parameters on the synthesis process (Setyaningsih et al., 2018).
Biochemical and Biological Applications
Gene Encoding in Seed Oil Production : Milcamps et al. (2005) isolated a gene from Euonymus alatus seeds, showing a high similarity to DGAT1 gene family, related to the biosynthesis of unusual triacylglycerols including acetylated glycerols. This study contributes to understanding the biochemical pathways in seed oil production (Milcamps et al., 2005).
Antiproliferative Properties in Cancer Research : A study by Molina et al. (2013) explored the anticarcinogenic activity of synthetic 1-O-octadecyl-2,3-dibutyroilglycerol on colon cancer cells, indicating the potential of glycerol derivatives in cancer treatment (Molina et al., 2013).
Propriétés
Formule moléculaire |
C23H46O4 |
|---|---|
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
[(2S)-1-hydroxy-3-octadecoxypropan-2-yl] acetate |
InChI |
InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-21-23(20-24)27-22(2)25/h23-24H,3-21H2,1-2H3/t23-/m0/s1 |
Clé InChI |
HUQABGDIJUXLRG-QHCPKHFHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,4S,7R,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253782.png)
![(1R,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1253783.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethoxyphenyl)-2,4-dioxobutanamide](/img/structure/B1253786.png)
![3-[1-(4-bromophenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1,2-dimethylindole](/img/structure/B1253787.png)
![methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1253788.png)
![(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione](/img/structure/B1253789.png)
![Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide](/img/structure/B1253790.png)



![N-[(1,3,4,6,7,11bbeta-Hexahydro-2H-benzo[a]quinolizin)-2alpha-yl]-N-methyl-1-propanesulfonamide](/img/structure/B1253801.png)


